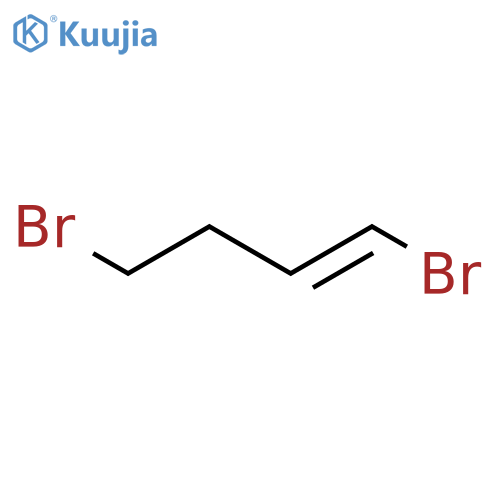Cas no 132124-79-9 (1-Butene, 1,4-dibromo-, (E)-)

1-Butene, 1,4-dibromo-, (E)- structure
商品名:1-Butene, 1,4-dibromo-, (E)-
1-Butene, 1,4-dibromo-, (E)- 化学的及び物理的性質
名前と識別子
-
- 1-Butene, 1,4-dibromo-, (E)-
- 1-Butene, 1,4-dibromo-, (E)- (9CI)
- 132124-79-9
- (1E)-1,4-dibromobut-1-ene
- (E)-1,4-dibromobut-1-ene
- LJVHJHLTRBXGMH-HNQUOIGGSA-N
- EN300-6738926
- SCHEMBL258600
- (E)-1,4-dibromobutene
-
- インチ: InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1,3H,2,4H2/b3-1+
- InChIKey: LJVHJHLTRBXGMH-HNQUOIGGSA-N
計算された属性
- せいみつぶんしりょう: 213.88158g/mol
- どういたいしつりょう: 211.88363g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 40.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 0Ų
1-Butene, 1,4-dibromo-, (E)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6738926-1.0g |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 1g |
$2599.0 | 2023-05-30 | ||
| Enamine | EN300-6738926-0.05g |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 0.05g |
$691.0 | 2023-05-30 | ||
| 1PlusChem | 1P028NCC-50mg |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 95% | 50mg |
$916.00 | 2023-12-22 | |
| Aaron | AR028NKO-50mg |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 95% | 50mg |
$976.00 | 2025-02-16 | |
| Aaron | AR028NKO-250mg |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 95% | 250mg |
$1794.00 | 2025-02-16 | |
| Aaron | AR028NKO-1g |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 95% | 1g |
$3599.00 | 2025-02-16 | |
| Aaron | AR028NKO-2.5g |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 95% | 2.5g |
$7031.00 | 2023-12-16 | |
| 1PlusChem | 1P028NCC-5g |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 95% | 5g |
$9381.00 | 2023-12-22 | |
| 1PlusChem | 1P028NCC-10g |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 95% | 10g |
$13878.00 | 2023-12-22 | |
| Aaron | AR028NKO-5g |
(1E)-1,4-dibromobut-1-ene |
132124-79-9 | 95% | 5g |
$10392.00 | 2023-12-16 |
1-Butene, 1,4-dibromo-, (E)- 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
132124-79-9 (1-Butene, 1,4-dibromo-, (E)-) 関連製品
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 393835-65-9(5-Amino-N-acetyltryptamine)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量